(4-Morpholinylimino)acetonitrile

Description

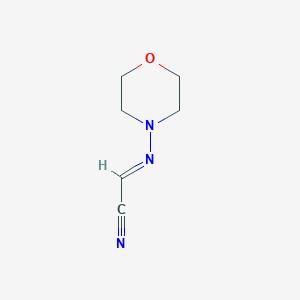

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-morpholin-4-yliminoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPLPXUYWIJXFL-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26179-71-5 | |

| Record name | Sin 1C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026179715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Chemistry and Chemical Transformations

Chemical Formation Pathways of (4-Morpholinylimino)acetonitrile

While a direct documented synthesis of this compound is not extensively reported in the literature, its formation can be logically deduced from established chemical transformations. The most plausible pathway involves the condensation reaction between N-aminomorpholine and a suitable two-carbon electrophile bearing a nitrile group.

A highly probable synthetic route is the reaction of N-aminomorpholine with glyoxylonitrile or a protected form thereof. This reaction would proceed via the formation of a hydrazone, a class of compounds well-documented to form from the reaction of N-aminomorpholine with various aldehydes. researchgate.netmdpi.comresearchgate.netnih.gov The general reaction is depicted below:

Figure 1: Proposed synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N-Aminomorpholine | Glyoxylonitrile | This compound | Condensation/Dehydration |

The reaction between N-aminomorpholine and functionally substituted aldehydes is typically carried out by refluxing equimolar amounts of the reactants in a solvent such as isopropyl alcohol for several hours. researchgate.netmdpi.com The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com

An alternative, though less direct, approach could involve the initial formation of a different hydrazone from N-aminomorpholine, followed by chemical modification to introduce the nitrile group. However, the direct condensation with a nitrile-containing aldehyde or its equivalent remains the most straightforward and likely pathway.

Synthetic Strategies for α-Iminonitrile Scaffolds

The α-iminonitrile moiety is a valuable functional group in organic synthesis, serving as a precursor to a variety of other functionalities. nih.gov Several synthetic strategies have been developed for the construction of this scaffold.

Oxidative Strecker Reaction Methodologies

The Strecker reaction, first reported in 1850, is a classic multicomponent reaction for the synthesis of α-aminonitriles from aldehydes, amines, and a cyanide source. mdpi.comresearchgate.netrsc.orgwikipedia.orgmasterorganicchemistry.com An oxidative variant of this reaction can lead to the formation of α-iminonitriles. In this approach, an α-aminonitrile is first synthesized and then oxidized to the corresponding α-iminonitrile.

A variety of oxidizing agents can be employed for this transformation. The reaction is typically carried out under mild conditions and is tolerant of a range of functional groups.

Table 1: Examples of Oxidative Strecker Reactions

| Amine | Aldehyde/Ketone | Cyanide Source | Oxidant | Product Type | Reference |

| Various primary amines | Various aldehydes | TMSCN | I2/K2CO3 | α-Iminonitrile | mdpi.com |

| Tertiary amines | N/A | KCN | RuCl3/O2 | α-Aminonitrile | mdpi.com |

| Secondary amines | N/A | NaCN/O2 | Ni(OAc)2 | α-Aminonitrile | nih.gov |

The mechanism of the Strecker reaction involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to the iminium ion. masterorganicchemistry.comnrochemistry.com Subsequent oxidation of the resulting α-aminonitrile furnishes the α-iminonitrile.

Nitrone-Cyanide Condensation Reactions

Nitrones are N-oxides of imines and can serve as precursors to various nitrogen-containing compounds. e3s-conferences.org The reaction of nitrones with a cyanide source can, in principle, lead to the formation of α-aminonitrile derivatives, which could then be oxidized to α-iminonitriles. The synthesis of nitrones can be achieved through the oxidation of secondary hydroxylamines or the condensation of N-substituted hydroxylamines with carbonyl compounds. e3s-conferences.orgnih.gov

While not a direct route to α-iminonitriles, the chemistry of nitrones provides a potential, albeit multi-step, pathway to these structures. The 1,3-dipolar nature of nitrones also allows for their participation in cycloaddition reactions, further expanding their synthetic utility. e3s-conferences.org

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of a wide array of organic molecules, including imines and nitriles. acs.orgnih.gov Several transition metal-catalyzed methods have been developed for the synthesis of α-iminonitriles.

One common approach involves the α-cyanation of imines. This can be achieved using various transition metal catalysts, such as those based on palladium, copper, or iron, in the presence of a suitable cyanide source. acs.org For instance, palladium-catalyzed C–H cyanation of arenes using α-iminonitrile as a cyanating agent has been reported. rsc.orgchemrxiv.orgthieme-connect.com

Table 2: Examples of Transition Metal-Catalyzed Synthesis of α-Iminonitriles

| Catalyst | Substrates | Cyanide Source | Key Features | Reference |

| Pd(OAc)2 | Aryl halide, α-iminonitrile | α-iminonitrile | Ligand-free exchange reaction | thieme-connect.com |

| Ce(OTf)3 | 2-Aminopyridine, nitroalkene | Nitroalkene | Cyanide-free, intermolecular dehydration | nih.gov |

| Ti-based catalyst | Imines | HCN | Enantioselective addition | acs.org |

These catalytic methods often offer high efficiency, good functional group tolerance, and, in some cases, enantioselectivity. acs.org

Emerging Methodologies for Iminonitrile Construction

Recent years have witnessed the development of novel and more sustainable methods for the synthesis of imines and nitriles, including electrochemical and photocatalytic approaches. nih.govmdpi.cominnoget.comnih.gov

Electrochemical synthesis provides an environmentally friendly alternative to traditional methods by using electricity to drive chemical reactions, thus avoiding the need for stoichiometric oxidants or reductants. nih.govnih.govmdpi.com The electrochemical oxidation of amines can lead to the formation of imines, which can then be further functionalized. nih.gov

Photocatalysis, which utilizes light to promote chemical reactions in the presence of a photocatalyst, has also been applied to the synthesis of imines. innoget.comnih.gov Ruthenium(II) complexes have been shown to be effective photocatalysts for the oxidation of amines to imines using visible light and oxygen as the oxidant. innoget.com

These emerging methodologies offer promising avenues for the green and efficient synthesis of α-iminonitrile scaffolds.

Derivatization and Analogue Synthesis via the Morpholine (B109124) Moiety

The morpholine ring in this compound is amenable to various chemical modifications, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. e3s-conferences.orgresearchgate.netnih.gov

One of the most common derivatizations of the morpholine nitrogen is N-alkylation . This can be achieved by reacting the morpholine derivative with an alkyl halide or by reductive amination with an aldehyde or ketone. researchgate.netakjournals.comresearchgate.net For example, the N-alkylation of morpholine with various alcohols has been reported using a CuO–NiO/γ–Al2O3 catalyst. researchgate.netakjournals.com

C-H functionalization of the morpholine ring is another powerful strategy for introducing molecular diversity. This can involve the introduction of various substituents at the carbon atoms of the morpholine ring, though this is often more challenging than N-functionalization.

Furthermore, the synthesis of morpholine derivatives can be achieved through various ring-forming reactions, providing access to a wide range of substituted morpholines that could then be converted to their corresponding (iminio)acetonitrile derivatives. e3s-conferences.org

Table 3: Common Derivatization Reactions of the Morpholine Moiety

| Reaction Type | Reagents | Product | Key Features | Reference |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst | N-Alkyl morpholines | Gas-solid phase reaction | researchgate.netakjournals.com |

| N-Arylation | Aryl halides, Pd or Cu catalyst | N-Aryl morpholines | Buchwald-Hartwig amination | e3s-conferences.org |

| Nitrosation | Sodium nitrite, acid | N-Nitrosomorpholine | Derivatization for analytical purposes | nih.govresearchgate.net |

The versatility of the morpholine scaffold, combined with the various synthetic strategies for the α-iminonitrile moiety, provides a rich platform for the design and synthesis of novel compounds with potential biological activities. researchgate.netnih.gov

Mechanistic Insights and Reactivity Investigations

Reaction Mechanism Studies of (4-Morpholinylimino)acetonitrile Formation

The synthesis of iminoacetonitriles, including the title compound, can be achieved through several mechanistic pathways. A prevalent method involves the condensation of a secondary amine, such as morpholine (B109124), with a suitable cyano-containing electrophile.

One established route for preparing iminoacetonitriles is through the chlorination of α-aminonitriles, which are themselves formed from an amine, an aldehyde, and a cyanide source (a Strecker-type reaction). This is followed by the elimination of hydrogen chloride using a base. nih.gov

A more modern and expeditious protocol avoids the direct use of potentially hazardous cyanides in later stages. This method begins with the Mitsunobu coupling reaction between an alcohol and N-(cyanomethyl)trifluoromethanesulfonamide (HN(Tf)CH2CN). The resulting intermediate then undergoes a base-promoted elimination of trifluoromethanesulfinate to yield the desired iminoacetonitrile (B14750961). nih.gov This process is advantageous as it starts from readily available alcohols and employs a novel, easily prepared reagent. nih.gov

Another relevant synthetic strategy involves the hemin-catalyzed oxidative cyanation of secondary amines. This biomimetic approach uses ethyl cyanoformate as a benign cyanide source and methanol (B129727) as a green solvent, offering a controllable method for producing both α-aminonitriles and, through subsequent oxidation, α-iminonitriles. researchgate.net

A patented method for a related compound, 3,4-dimethoxyphenyl acetonitrile (B52724), highlights a three-step process: decarboxylation, followed by an aldoxime reaction with hydroxylamine (B1172632) hydrochloride, and concluding with dehydration. google.com This sequence, transforming an aldehyde equivalent into a nitrile, provides mechanistic parallels for the formation of the acetonitrile moiety.

Intrinsic Reactivity of the Iminonitrile Functional Group

The iminonitrile functional group, >C=N-C≡N, is a composite of an imine and a nitrile. This combination results in a unique and versatile reactivity profile, which has been the subject of extensive research.

The reactivity of the iminonitrile group is governed by strong electronic effects. brilliant.org The nitrile moiety is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This has a profound influence on the adjacent imine.

Electrophilicity : The electron-withdrawing nature of the nitrile group significantly increases the electrophilicity of the imine carbon. nih.govlibretexts.org This carbon atom is thus highly susceptible to attack by nucleophiles. The nitrile carbon itself is also an electrophilic center. libretexts.org The polarization of the C=N bond makes the carbon atom a prime site for nucleophilic addition. libretexts.org

Nucleophilicity : Despite the electron-withdrawing effects, the imine nitrogen retains a lone pair of electrons, allowing it to function as a nucleophile or a base. nih.gov However, its nucleophilicity is attenuated compared to simple imines. Protonation of this nitrogen atom by an acid can dramatically increase the electrophilicity of the imine carbon. nih.gov

Umpolung Reactivity : Under specific conditions, such as photoredox catalysis, the typical electrophilic nature of imines can be reversed (umpolung). Single-electron reduction can generate carbon-centered anions, transforming the imine into a potent nucleophile. thieme.de

The interplay of these electronic characteristics is summarized in the table below.

| Feature | Description | Consequence |

| Inductive Effect | The electronegative nitrogen of the nitrile group pulls electron density away from the imine. | Enhances the electrophilicity of the imine carbon. |

| Resonance | Resonance structures can be drawn that place a positive charge on the imine carbon. libretexts.org | Further increases the susceptibility to nucleophilic attack. |

| Electromeric Effect | In the presence of an attacking reagent, the π-electrons of the C=N bond can be temporarily displaced. youtube.com | Facilitates addition reactions across the double bond. |

| Basicity | The lone pair on the imine nitrogen can accept a proton. | Allows for acid catalysis of reactions. nih.gov |

Iminoacetonitriles are recognized as valuable partners in cycloaddition reactions, providing access to a variety of nitrogen-containing heterocyclic structures. nih.gov Their electron-deficient nature makes them excellent dienophiles or dipolarophiles.

[4+2] Cycloadditions (Diels-Alder Reactions) : The electron-deficient C=N bond of iminoacetonitriles makes them highly reactive azadienophiles in hetero-Diels-Alder reactions. nih.gov They can react with electron-rich dienes to form six-membered rings. Intramolecular versions of this reaction have been used to construct complex fused ring systems like quinolizidines. nih.gov These reactions often proceed smoothly at elevated temperatures. nih.gov

[3+2] Cycloadditions : The iminonitrile system can also participate as the 2π component in [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides. youtube.com These reactions are a powerful tool for constructing five-membered heterocyclic rings.

[2+2] Cycloadditions : While less common for simple imines, photochemical [2+2] cycloadditions can be used to form four-membered rings. libretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with imines (acting as ketenophiles) to yield β-lactams. libretexts.org

The table below summarizes the participation of iminonitriles in key cycloaddition reactions.

| Reaction Type | Role of Iminonitrile | Product Ring Size | Typical Conditions |

| [4+2] Diels-Alder | Azadienophile (2π component) nih.gov | 6-membered | Thermal |

| [3+2] Dipolar Cycloaddition | Dipolarophile (2π component) youtube.com | 5-membered | Varies (Thermal, Catalytic) |

| [2+2] Cycloaddition | 2π component libretexts.org | 4-membered | Photochemical or with Ketenes |

The iminonitrile functional group is also involved in a range of radical reactions and can undergo various oxidative transformations.

Radical Generation and Addition : The single-electron reduction of imine derivatives, often through photoredox catalysis, is an effective strategy for generating α-amino radicals. acs.org These radical species are versatile intermediates that can engage in additions to electrophiles. acs.org Conversely, carbon-centered radicals readily add to electron-deficient iminium ions, a process central to reactions like the Minisci reaction. nih.govnih.gov

Oxidative Transformations : α-Aminonitriles, the precursors and hydrolysis products of iminonitriles, can be oxidized to amides using reagents like m-CPBA. researchgate.net The iminonitrile group itself can act as a source of cyanide; for instance, α-iminonitriles have been employed as novel cyanating agents in palladium-catalyzed C-H cyanation of arenes. rsc.org The transformation of primary amines to nitriles often proceeds via oxidation. organic-chemistry.org

Reactivity Modulations by the Morpholine Substituent

The morpholine ring is not merely a passive substituent; it actively modulates the reactivity of the attached iminonitrile functional group through significant electronic effects.

The key feature of the morpholine heterocycle is the ether oxygen atom. This oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect). wikipedia.org This effect pulls electron density away from the morpholine nitrogen atom. wikipedia.org

The consequences of this electronic modulation are manifold:

Reduced Basicity and Nucleophilicity : The electron density on the morpholine nitrogen is decreased, making it significantly less basic and less nucleophilic than comparable secondary amines like piperidine. wikipedia.org This reduced basicity affects the imine nitrogen of the this compound moiety, making it less prone to protonation compared to imines with alkyl substituents.

Enhanced Electrophilicity : The electron-withdrawing nature of the morpholine ring complements the effect of the nitrile group. It further polarizes the imine C=N bond, increasing the partial positive charge on the imine carbon and making the entire molecule a more potent electrophile for nucleophilic attack.

Influence on Cycloadditions : In cycloaddition reactions where the imine acts as the dienophile, the electron-withdrawing morpholine substituent enhances its reactivity towards electron-rich dienes by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the azadiene system. nih.gov

Stability : The presence of the morpholine ring can confer stability. For example, morpholine itself forms a stable chloramine, a property attributed to the electron-withdrawing ether oxygen. wikipedia.org This suggests that intermediates formed during reactions of this compound may exhibit altered stability profiles.

Studies on related systems, such as 2-morpholinobutadienes, have shown that the nature of the products in reactions with dienophiles is strongly dependent on the conformation and electronic influence of the morpholine substituent. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of unique proton environments, their multiplicity (splitting pattern), and their electronic surroundings.

Morpholine (B109124) Protons: The eight protons of the morpholine ring are chemically non-equivalent in a strict sense due to the ring's chair conformation. However, due to rapid conformational flipping at room temperature, they often appear as two distinct multiplets. The four protons adjacent to the oxygen atom (H-3 and H-5) are expected to resonate at a higher chemical shift (typically δ 3.6-3.8 ppm) compared to the four protons adjacent to the nitrogen atom (H-2 and H-6), which would likely appear at δ 2.7-2.9 ppm.

Imino Proton: The single proton attached to the imino group's carbon (=CH) is anticipated to appear as a singlet in the downfield region of the spectrum, likely in the range of δ 7.5-8.5 ppm, due to the deshielding effect of the adjacent cyano and imino groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Morpholine Carbons: Similar to the proton NMR, the carbon atoms of the morpholine ring are expected to show two distinct signals. The two carbons bonded to the oxygen (C-3 and C-5) would resonate at a higher chemical shift (around δ 66-68 ppm) than the two carbons bonded to the nitrogen (C-2 and C-6), which are expected in the region of δ 45-47 ppm.

Imino and Cyano Carbons: The carbon of the imino group (C=N) is predicted to have a chemical shift in the range of δ 140-150 ppm. The carbon of the nitrile group (C≡N) is expected to appear in the δ 115-125 ppm region.

A summary of the predicted NMR data is presented in the interactive table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H-2, H-6 | 2.7 - 2.9 (m) | 45 - 47 |

| Morpholine H-3, H-5 | 3.6 - 3.8 (m) | 66 - 68 |

| Imino CH | 7.5 - 8.5 (s) | 140 - 150 |

| Cyano C | - | 115 - 125 |

Predicted chemical shifts are based on analogous structures and general NMR principles. 's' denotes a singlet and 'm' denotes a multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

The molecular formula for (4-Morpholinylimino)acetonitrile is C₆H₉N₃O, which corresponds to a monoisotopic mass of 139.07456 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. Predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, have been calculated for various adducts of this compound. nih.gov For example, the predicted CCS for the protonated molecule [M+H]⁺ is 123.6 Ų. nih.gov

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, including the loss of the cyano group, cleavage of the morpholine ring, and other characteristic fragmentations.

The table below summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts. nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.0818 |

| [M+Na]⁺ | 162.0638 |

| [M+K]⁺ | 178.0377 |

| [M+NH₄]⁺ | 157.1084 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

C≡N Stretch: A sharp and strong absorption band is anticipated in the region of 2220-2260 cm⁻¹ corresponding to the stretching vibration of the nitrile group. The IR spectrum of acetonitrile (B52724) itself shows a prominent C≡N stretch around 2254 cm⁻¹.

C=N Stretch: The imine C=N stretching vibration is expected to appear in the range of 1640-1690 cm⁻¹. This peak may sometimes be of medium to weak intensity.

C-O-C Stretch: The morpholine ring contains a C-O-C ether linkage, which typically exhibits a strong, characteristic stretching absorption in the region of 1070-1150 cm⁻¹.

C-H Stretch: The stretching vibrations of the C-H bonds in the morpholine ring will be observed in the 2850-3000 cm⁻¹ region.

=C-H Stretch: The C-H stretch of the imino group's methine is expected to appear at a higher wavenumber, typically around 3000-3100 cm⁻¹.

The following table summarizes the expected key IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2220 - 2260 | Stretch |

| Imine (C=N) | 1640 - 1690 | Stretch |

| Ether (C-O-C) | 1070 - 1150 | Stretch |

| Alkane C-H | 2850 - 3000 | Stretch |

| Alkene =C-H | 3000 - 3100 | Stretch |

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. As of the latest literature review, a specific X-ray crystal structure for this compound has not been publicly reported.

Should a suitable single crystal of this compound be grown, X-ray diffraction would be expected to confirm the planar geometry of the iminoacetonitrile (B14750961) moiety and the chair conformation of the morpholine ring. It would also provide precise measurements of the C=N, N-N, and C≡N bond lengths, as well as the bond angles throughout the molecule, offering invaluable insight into its steric and electronic properties.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Investigations of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic landscape of organic molecules.

For (4-Morpholinylimino)acetonitrile, DFT calculations could elucidate key aspects of its electronic character. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Subsequent analysis of the optimized structure would yield crucial information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals is also informative; the HOMO location highlights regions prone to electrophilic attack, while the LUMO indicates sites susceptible to nucleophilic attack. For instance, in related cyano-imine systems, the N-cyano group has been shown to be important for the imine's reactivity, a feature that DFT calculations can quantify. rsc.org

Furthermore, an electrostatic potential (ESP) map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, one would expect the oxygen and nitrogen atoms of the morpholine (B109124) ring and the nitrogen of the nitrile group to be electron-rich, while the imine carbon and the carbon of the nitrile group would likely be electron-poor.

Reaction Pathway Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of a molecule and understanding the energetic feasibility of different chemical transformations. By calculating the energies of reactants, transition states, and products, chemists can construct a detailed reaction energy profile.

For this compound, computational studies could explore various reactions, such as its hydrolysis, reduction, or participation in cycloaddition reactions. Theoretical investigations into the reactions of similar imines have demonstrated the power of these methods. For example, studies on the formation of α,β-unsaturated imines have used computational analysis to determine that certain reaction mechanisms are kinetically unviable due to high activation energy barriers, suggesting the necessity of catalysts. researchgate.net

Microkinetic modeling, which combines DFT-derived energetics with reaction kinetics experiments, can provide a comprehensive understanding of a catalytic system. mdpi.com This approach could be applied to reactions involving this compound to identify the most likely reaction mechanisms, rate-determining steps, and the nature of any catalytic active sites.

Prediction of Reactivity Parameters and Selectivity

Building upon the insights from electronic structure calculations, a range of reactivity descriptors can be computed to predict how this compound will behave in chemical reactions. These parameters help in understanding the molecule's global and local reactivity.

Local reactivity descriptors, often derived from Fukui functions, are used to pinpoint the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. This allows for the prediction of regioselectivity in reactions. For instance, in the aforementioned study on aryl acetonitriles, Fukui functions correctly predicted the experimental regioselectivities. jmaterenvironsci.com For this compound, these calculations could predict whether a nucleophile would preferentially attack the imine carbon or the nitrile carbon, or if an electrophile would favor one of the nitrogen atoms.

Applications in Synthetic Organic Chemistry and Functional Materials

(4-Morpholinylimino)acetonitrile as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgfrontiersin.org While direct research on this compound in MCRs is emerging, the well-established reactivity of related α-aminonitriles and isonitriles in these reactions provides a strong indication of its potential. nih.govnih.gov For instance, the Ugi and Passerini reactions, which are cornerstone isonitrile-based MCRs, are instrumental in creating diverse molecular scaffolds for drug discovery. nih.govnih.gov It is anticipated that this compound can act as a valuable precursor in similar one-pot syntheses, contributing both the morpholine (B109124) moiety and a reactive iminonitrile functionality.

MCRs offer significant advantages, including reduced reaction times, lower costs, and decreased waste generation, aligning with the principles of green chemistry. frontiersin.org The incorporation of the morpholine unit from this compound into complex molecules through MCRs is a promising avenue for generating novel compounds with potential applications in medicinal chemistry and materials science.

Role of α-Iminonitriles as Versatile Building Blocks

α-Iminonitriles, the class of compounds to which this compound belongs, are recognized for their bifunctional nature, possessing both electrophilic and nucleophilic centers. This duality makes them exceptionally versatile building blocks in organic synthesis. nih.govscispace.com

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a primary focus of organic chemistry. rsc.orgopenmedicinalchemistryjournal.com α-Iminonitriles serve as valuable precursors for a wide array of these heterocyclic systems. For example, they can be readily converted into N-(pyridin-2-yl)imidates, which are themselves precursors to N-heterocycles like imidazoles and tetrahydropyrimidines. mdpi.com The general reactivity of α-iminonitriles allows for their participation in various cyclization reactions to construct diverse heterocyclic frameworks. The development of synthetic methods utilizing these building blocks continues to be an active area of research. nih.govscispace.com

| Precursor | Resulting Heterocycle | Reaction Type |

| α-Iminonitrile | Imidazole | Cyclization |

| α-Iminonitrile | Tetrahydropyrimidine | Cyclization |

| α-Iminonitrile | Pyrrole | Paal-Knorr type synthesis |

| α-Iminonitrile | Pyrazole (B372694) | Condensation with hydrazines |

This table illustrates the potential of α-iminonitriles in the synthesis of various nitrogen-containing heterocycles.

The functionalization of π-conjugated systems is crucial for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct examples involving this compound are not extensively documented, the principles of C-H functionalization of π-bonds are well-established. nih.govresearchgate.netrsc.org Iron-catalyzed systems, for instance, have been successfully employed for the α-C-H functionalization of π-bonds, allowing for the direct coupling of unsaturated building blocks. nih.govorganic-chemistry.org The iminonitrile group in this compound could potentially be used to introduce functionality into π-conjugated systems, thereby tuning their electronic and photophysical properties.

Broader Synthetic Utility of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. researchgate.nete3s-conferences.org Its presence can enhance the pharmacological properties of a molecule. The synthesis of morpholine derivatives is therefore of significant interest. researchgate.netchemrxiv.org

Morpholine and its derivatives are not only important for their biological activity but also serve as versatile tools in organic synthesis. researchgate.net They have been employed as catalysts and ligands in various chemical reactions. researchgate.net The incorporation of a morpholine moiety, as is present in this compound, can be a strategic decision in the design of new synthetic building blocks and functional molecules. The versatility of the morpholine unit extends to materials science, where its derivatives are used as curing agents, stabilizers, and cross-linking agents in polymers. e3s-conferences.org

| Application Area | Role of Morpholine Derivatives |

| Medicinal Chemistry | Core structure in pharmaceuticals (e.g., anticancer, antiviral) e3s-conferences.org |

| Organic Synthesis | Catalysts, ligands, chiral auxiliaries researchgate.net |

| Agrochemicals | Active ingredients in fungicides and herbicides e3s-conferences.org |

| Materials Science | Curing agents, stabilizers, corrosion inhibitors e3s-conferences.org |

This table summarizes the broad utility of morpholine derivatives in various scientific and industrial fields.

Concluding Perspectives and Future Research Directions

Unexplored Reactivity and Transformation Pathways

The known formation of (4-morpholinylimino)acetonitrile, also referred to as SIN-1C, occurs during the thermal decomposition of 3-morpholinosydnonimine (SIN-1). This process generates nitric oxide (NO•) and superoxide (B77818) (O₂•⁻), which subsequently form the highly reactive peroxynitrite. This context of reactive nitrogen and oxygen species provides a starting point for exploring its stability and further transformations.

A significant underexplored area is the reactivity of the nitrile imine functionality within the molecule. Nitrile imines are well-established as versatile 1,3-dipoles in cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent in pharmaceuticals and other functional organic materials. oup.commdpi.commdpi.com The this compound could potentially react with a variety of dipolarophiles, such as alkenes, alkynes, and nitriles, to afford novel spirocyclic or fused heterocyclic systems. mdpi.comacs.org The regioselectivity and stereoselectivity of these cycloadditions would be of fundamental interest. oup.comchim.it

Future research should systematically investigate the [3+2] cycloaddition reactions of this compound with a diverse range of dipolarophiles under various conditions (thermal, photochemical, and catalytic). chim.it This could lead to the synthesis of novel pyrazoline and pyrazole (B372694) derivatives incorporating a morpholine (B109124) moiety. Furthermore, the potential for intramolecular cycloadditions, where a suitable dipolarophile is appended to the morpholine ring, could offer a pathway to complex polycyclic structures.

Another avenue for investigation is the potential for the nitrile imine to undergo rearrangements. For instance, under certain conditions, nitrile imines can rearrange to form other stable heterocycles or be harnessed for amide bond formation. acs.org Exploring these potential rearrangement pathways could reveal novel synthetic methodologies.

Design and Synthesis of Advanced this compound Derivatives

The development of advanced derivatives of this compound is intrinsically linked to the exploration of its reactivity. By systematically modifying the core structure, researchers can fine-tune its electronic and steric properties to enhance its utility in various applications.

A primary focus should be on the synthesis of derivatives with tailored functionalities. For example, introducing electron-withdrawing or electron-donating groups onto the morpholine ring could significantly influence the reactivity of the nitrile imine moiety. This could be achieved by starting with appropriately substituted morpholine precursors. The synthesis of such derivatives would allow for a deeper understanding of the structure-activity relationships governing its cycloaddition reactions.

Furthermore, the synthesis of derivatives bearing polymerizable groups could enable the incorporation of the this compound unit into polymers. This could lead to materials with novel optical, electronic, or responsive properties. The morpholine unit itself is known to impart favorable pharmacokinetic properties in drug candidates, suggesting that derivatives of this compound could be explored for their biological activity. nih.govnih.govacs.org

The development of environmentally benign and efficient methods for the in-situ generation of this compound and its derivatives from stable precursors, such as hydrazones, would be a significant advancement. acs.orgresearchgate.net This would avoid the need to handle the potentially unstable nitrile imine directly and facilitate its broader use in synthesis.

Integration into Novel Catalytic Cycles

The morpholine scaffold is a recognized privileged structure in medicinal chemistry and has also found application in organocatalysis. nih.govfrontiersin.org The unique electronic properties conferred by the morpholine oxygen can influence the reactivity of adjacent functional groups. This raises the intriguing possibility of utilizing this compound derivatives in novel catalytic cycles.

One potential application lies in the development of new organocatalysts. The nitrogen atom of the morpholine ring could act as a basic site, while the nitrile imine or its cycloadducts could participate in substrate activation or stabilization of transition states. For example, chiral derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric transformations. The development of morpholine-based organocatalysts is an active area of research, and this compound offers a novel scaffold for exploration. frontiersin.org

Another promising direction is the use of this compound derivatives as ligands for transition metal catalysis. The nitrogen and oxygen atoms of the morpholine ring, along with the nitrogen atoms of the nitrile imine or resulting heterocyclic rings, could act as coordination sites for metal ions. The resulting metal complexes could exhibit unique catalytic activities in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The modular nature of the proposed derivatives would allow for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.